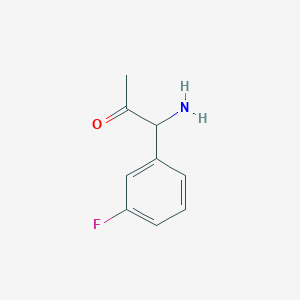

1-Amino-1-(3-fluorophenyl)acetone

Description

Significance of α-Amino Ketones as Synthetic Intermediates and Building Blocks

α-Amino ketones are organic compounds that feature an amine group attached to the carbon atom adjacent to a ketone carbonyl group. wikipedia.org This arrangement of functional groups makes them highly valuable and versatile building blocks in organic synthesis. colab.ws Their bifunctional nature allows for a wide range of chemical transformations, serving as precursors to a multitude of more complex molecules, including various nitrogen-containing heterocycles and 2-amino alcohols which are important structural motifs in many biologically active compounds. colab.ws

The synthetic utility of α-amino ketones is underscored by their presence in several commercially available drugs. colab.ws Numerous synthetic strategies have been developed to access this important class of compounds, including the amination of α-haloketones, the reduction of α-imino carbonyl compounds, and various multicomponent reactions. wikipedia.orgcolab.wsrsc.org The development of efficient and stereoselective methods for the synthesis of α-amino ketones remains an active area of research, highlighting their central role as synthetic intermediates. organic-chemistry.orgorganic-chemistry.org

Role of Fluorine Substitution in Modulating Chemical Reactivity and Stereochemical Control

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.govacs.org Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. nih.govacs.org This substitution can dramatically alter the electronic properties of a molecule, influencing its reactivity and stability. rsc.org

In the context of chemical reactivity, the strong electron-withdrawing inductive effect of fluorine can stabilize intermediates in certain reactions, such as the Meisenheimer complex in nucleophilic aromatic substitution, thereby increasing the reaction rate. stackexchange.com Conversely, it can also decrease the reactivity of adjacent functional groups. The strategic placement of fluorine atoms can thus be used to fine-tune the reactivity of a molecule and direct the outcome of a chemical reaction. nih.govrsc.org Furthermore, the unique stereoelectronic effects of the carbon-fluorine bond can influence the conformation of molecules, which is a critical aspect of stereochemical control in asymmetric synthesis and in the interaction of molecules with biological targets.

Overview of Research Trajectories for 1-Amino-1-(3-fluorophenyl)acetone and Related Structural Motifs

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the investigation of related structural motifs is a vibrant area of chemical science. The general interest in α-amino ketones and fluorinated aromatics suggests that the research trajectory for a compound like this compound would likely focus on its potential as a novel building block for the synthesis of bioactive molecules and functional materials.

Research efforts would likely encompass the development of efficient and stereoselective synthetic routes to access this and related compounds. For instance, methods for the asymmetric synthesis of fluorinated amino acids and their derivatives are of significant interest. chemicalbook.com The exploration of its chemical reactivity would also be a key focus, investigating how the interplay between the amino, ketone, and fluorophenyl groups dictates its behavior in various transformations. Given the prevalence of fluorinated compounds in pharmaceuticals, a primary research trajectory would almost certainly involve the evaluation of its biological activity and that of its derivatives. The table below lists some related compounds that are commercially available or have been synthesized, indicating the chemical space around the target molecule.

| Compound Name | CAS Number | Molecular Formula |

| 1-(3-Amino-4-fluorophenyl)ethanone | 2002-82-6 | C₈H₈FNO |

| 1-Amino-1-(3-fluoro-4-methylphenyl)acetone | 1270337-88-6 | C₁₀H₁₂FNO |

| (R)-Amino-(3-fluoro-phenyl)-acetic acid | 25698-44-6 | C₈H₈FNO₂ |

| 1-Phenyl-3-amino-1-propanone | 2677-69-2 | C₉H₁₁NO |

The study of such molecules contributes to a deeper understanding of fundamental chemical principles and paves the way for the discovery of new chemical entities with valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

1-amino-1-(3-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,11H2,1H3 |

InChI Key |

UNULYYAZWBDVLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 3 Fluorophenyl Acetone and Analogues

Direct Synthetic Approaches to α-Amino Ketone Skeletons

Direct methods aim to form the carbon-nitrogen bond at the α-position to a carbonyl group in a single key step. These approaches are often favored for their atom economy and reduced step count. rsc.org

Amination Reactions of Corresponding Halogenated Ketone Precursors

A classical and widely used method for synthesizing α-amino ketones involves the nucleophilic substitution of an α-halogenated ketone with an amine or an azide (B81097). rsc.org This approach begins with the regioselective halogenation of a ketone at the α-carbon, followed by reaction with a nitrogen nucleophile. For instance, the synthesis of an analogue, 1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride, was achieved by treating 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one (B6230040) with sodium diformamide in DMF. chemicalbook.com This reaction proceeds via nucleophilic substitution of the chlorine atom.

However, this method can present challenges, such as the handling of toxic and corrosive halogenating agents like bromine and the potential for side reactions. rsc.org

Condensation and Cyclization Strategies for Fluorophenyl-Substituted Systems

Condensation reactions provide another direct route to α-amino ketones. For example, the aza-benzoin condensation can couple aldehydes with imines. An enantioselective version of this reaction has been developed using a thiazolium catalyst to react aliphatic aldehydes with aryl-substituted Boc-imines, yielding α-amino ketones in good yields and enantioselectivity. organic-chemistry.org

Furthermore, cyclization strategies can be employed. The Erlenmeyer azalactone synthesis, a classic method, involves the condensation of a fluorinated benzaldehyde (B42025) with N-acetylglycine in the presence of acetic anhydride (B1165640) to form an oxazolone (B7731731) intermediate. beilstein-journals.orgnih.gov Subsequent reductive ring cleavage can yield the desired fluorinated amino acid derivative, which could potentially be converted to the corresponding α-amino ketone.

Indirect Synthesis via Functional Group Interconversion

Indirect methods involve the synthesis of a precursor molecule containing a nitrogen functionality that is later converted into the desired amine. These multi-step sequences can offer advantages in terms of substrate scope and stereochemical control.

Reduction of α-Azido Ketones to α-Amino Ketones

One of the most common indirect methods is the reduction of α-azido ketones. nih.gov α-Azido ketones are valuable synthetic intermediates that can be prepared by the nucleophilic substitution of α-halo ketones with an azide salt, such as sodium azide. rsc.orgnih.gov

A significant challenge in the reduction of α-azido ketones to α-amino ketones is the propensity of the product to undergo intermolecular condensation, leading to the formation of pyrazines. arkat-usa.org To circumvent this, the reduction is often followed by immediate protection of the resulting amino group. A study comparing various reducing agents found that tin(II) chloride, followed by protection with a Boc group, is a highly effective method for this transformation, providing better yields than other reagents like chromium(II) acetate (B1210297). arkat-usa.org Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst has also been used, though it can sometimes lead to pyrazine (B50134) formation. nih.govarkat-usa.org

Table 1: Comparison of Reducing Agents for α-Azido Ketones

| Reducing Agent | Protecting Group | Typical Yield Range | Notes | Reference |

| Tin(II) chloride (SnCl₂) | Boc anhydride | 24-84% | Considered the reagent of choice for a wide range of substrates. | arkat-usa.org |

| Chromium(II) acetate | - | Lower yields | Competes with a de-azidation side reaction. | arkat-usa.org |

| Catalytic Hydrogenation (Pd/C) | Acetic Acid | Variable | Prone to pyrazine formation through dimerization and oxidation. | nih.govarkat-usa.org |

Conversion of Other Nitrogen-Containing Functional Groups

Other nitrogen-containing functional groups can also serve as precursors to α-amino ketones. For example, α-keto imines, which can be generated in situ, can undergo asymmetric arylation with arylboronic acids catalyzed by a chiral palladium(II) complex to produce chiral α-amino ketones. nih.gov This method offers a highly stereocontrolled route to these valuable compounds.

Another strategy involves the conversion of α-amino hydrazones. These can be prepared through the nucleophilic amination of azoalkenes and subsequently converted to the corresponding α-amino ketones under mild conditions without loss of stereochemical integrity. rsc.org Additionally, α-nitroso ketones, formed from the reaction of silyl (B83357) enol ethers with nitroso compounds, can be readily converted to the desired α-amino ketones. rsc.org

Chemo- and Regioselective Synthetic Strategies

Achieving high levels of chemo- and regioselectivity is crucial in the synthesis of complex molecules like 1-Amino-1-(3-fluorophenyl)acetone. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In the context of α-amino ketone synthesis, chemoselectivity is critical during reduction steps. For example, when reducing an α-azido ketone, the azide group must be selectively reduced without affecting the ketone carbonyl group. nih.gov The choice of reducing agent, such as tin(II) chloride, plays a key role in achieving this selectivity. arkat-usa.org

Regioselectivity is a primary concern in the initial functionalization of the ketone. Direct α-amination of unsymmetrical ketones can lead to a mixture of products. Therefore, methods often rely on the pre-functionalization of the starting material, such as the regioselective halogenation of the ketone, to ensure the nitrogen functionality is introduced at the desired α-position. rsc.org More advanced strategies, like the rhodium-catalyzed addition of aldehydes to enamides, can provide direct access to α-amino ketones with high regio- and enantioselectivity. organic-chemistry.org

Control of Reaction Pathway and Product Formation

The synthesis of α-aminoketones such as this compound requires careful control over reaction pathways to prevent the formation of undesired byproducts. The presence of multiple reactive sites in the precursors necessitates strategic selection of reagents and reaction conditions.

A common precursor for α-aminoketones is an α-haloketone. For instance, the synthesis of the analogous compound 1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride was achieved starting from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. chemicalbook.com In this synthesis, the chloroketone is treated with sodium diformamide in dimethylformamide (DMF). The diformylamide anion acts as a masked ammonia (B1221849) equivalent. This approach prevents over-alkylation of the amine and other side reactions that could occur with free ammonia. The initial product is a diformyl-protected amine, which is then hydrolyzed under acidic conditions to yield the final amine hydrochloride salt. chemicalbook.com

The choice of solvent and temperature is critical. The reaction with sodium diformamide is typically initiated at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature to ensure controlled substitution of the halogen without promoting elimination or other side reactions. chemicalbook.com The workup procedure is also designed to selectively isolate the desired product, often involving acid-base extractions to separate the amine from unreacted starting materials and non-basic byproducts.

Another potential pathway involves the reaction of 1,3-dihalogenated acetones with amines. However, these reactions can be complex. For example, the reaction of 1,3-dibromoacetone (B16897) or 1,3-dichloroacetone (B141476) with 2-aminoazines can lead to the formation of cyclized imidazoazine products containing a halomethyl group. researchgate.net This highlights the importance of choosing a synthetic route that selectively targets the desired aminoketone structure and avoids intramolecular cyclizations or other competing pathways.

Selective Functionalization of Multi-Reactive Centers

The structure of precursors to this compound often contains multiple reactive centers, demanding highly selective functionalization. A likely precursor, such as 1-bromo-1-(3-fluorophenyl)acetone, possesses two electrophilic sites: the carbon bearing the bromine atom and the carbonyl carbon.

Selective reaction at the α-carbon is typically achieved using nucleophiles that preferentially attack sp3-hybridized carbons over sp2-hybridized carbonyl carbons. As seen in the synthesis with sodium diformamide, the nucleophile displaces the halide to form the C-N bond, leaving the ketone intact for potential future modifications. chemicalbook.com

Alternatively, synthetic strategies could begin from a diketone precursor, such as 1-(3-fluorophenyl)propane-1,2-dione. In such a molecule, the two carbonyl groups (a ketone and an α-keto-aldehyde equivalent) exhibit different reactivities. Selective amination of one carbonyl group over the other would be a key challenge, often addressed through the use of specific aminating reagents or by temporarily protecting one of the carbonyls.

The synthesis of analogs has demonstrated that selective reactions can be performed on different parts of the molecule. For example, in the synthesis of citalopram (B1669093) analogs, which feature a 1-(4-fluorophenyl) group, reactions such as demethylation, oxidation, and reduction are carried out on other parts of the molecule without affecting the fluorophenyl moiety. nih.gov This demonstrates that with the correct choice of reagents, specific functional groups can be targeted even in complex molecules with multiple potentially reactive sites.

Stereoselective and Asymmetric Synthesis of Chiral this compound

Since this compound contains a stereocenter, its synthesis in an enantiomerically pure form is of significant interest. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction, producing a single enantiomer. These methods can be broadly categorized into chiral auxiliary-mediated approaches, catalytic asymmetric transformations, and biocatalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

Several types of chiral auxiliaries are effective for the asymmetric synthesis of amines and amino acids.

Oxazolidinones: Evans oxazolidinones are widely used chiral auxiliaries. They can be prepared from readily available amino alcohols. wikipedia.org Acylation of the oxazolidinone, followed by an electrophilic amination of its enolate, could be a viable route to introduce the amino group stereoselectively.

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine or pseudoephenamine are effective in controlling the stereochemistry of alkylation reactions. nih.gov While typically used for α-alkylation of carboxylic acids, similar principles could be adapted for amination reactions. Pseudoephenamine is particularly advantageous as it is not subject to the same regulatory restrictions as pseudoephedrine and often provides high diastereoselectivity, especially in the formation of quaternary stereocenters. nih.gov

tert-Butanesulfinamide: The addition of Grignard reagents to tert-butanesulfinyl imines is a powerful method for the asymmetric synthesis of chiral amines. wikipedia.org A potential route to chiral this compound could involve the reaction of a suitable organometallic reagent with an N-(tert-butanesulfinyl)imine derived from 1-(3-fluorophenyl)acetone. The stereochemical outcome is rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.org

Other Auxiliaries: A variety of other auxiliaries have been developed, such as (R)-phenylglycine amide, which has been used to synthesize (S)-1-aminoindane via diastereoselective reduction of a ketimine. researchgate.net This approach, involving the formation of a chiral imine followed by diastereoselective reduction, is highly relevant to the synthesis of the target compound.

| Chiral Auxiliary | General Approach | Key Features |

| Evans Oxazolidinone | Asymmetric electrophilic amination of an N-acylated oxazolidinone enolate. | Well-established, high diastereoselectivity, auxiliary is recoverable. wikipedia.org |

| Pseudoephenamine | Asymmetric alkylation/amination of a pseudoephenamine amide enolate. | High crystallinity of intermediates, excellent stereocontrol, not a controlled substance. nih.gov |

| tert-Butanesulfinamide | Diastereoselective addition of an organometallic reagent to a chiral N-sulfinyl imine. | Broad applicability for chiral amine synthesis, predictable stereochemistry. wikipedia.org |

| (R)-Phenylglycine Amide | Diastereoselective reduction of a ketimine formed from the substrate and the auxiliary. | Effective for asymmetric reductive amination. researchgate.net |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Catalytic methods offer an atom-economical alternative to the use of stoichiometric chiral auxiliaries.

Organocatalysis: Asymmetric organocatalysis utilizes small organic molecules to catalyze enantioselective transformations. For instance, the conjugate addition of nucleophiles to α,β-unsaturated compounds, catalyzed by chiral secondary amines (iminium catalysis) or chiral phosphoric acids, is a well-established strategy. nih.gov A potential route could involve an asymmetric Michael addition to a suitable electrophile derived from 1-(3-fluorophenyl)acetone.

Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are powerful catalysts for asymmetric synthesis. Palladium-catalyzed allylation reactions have been used to create α-allyl-α-amino acids with good enantioselectivity. nih.gov Asymmetric hydrogenation or transfer hydrogenation of a suitable imine precursor, catalyzed by chiral iridium, rhodium, or ruthenium complexes, represents a direct and efficient method for producing chiral amines.

Biocatalytic Pathways Utilizing Enzymes (e.g., Transaminases)

Biocatalysis has emerged as a powerful and sustainable technology for the synthesis of chiral amines. nih.gov Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (ATAs): Amine transaminases, particularly ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov This reaction, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can convert a prochiral ketone directly into a chiral amine with very high enantiomeric excess. nih.govgoogle.com

The synthesis of chiral this compound could be achieved by reacting 1-(3-fluorophenyl)propan-2-one with a suitable (R)- or (S)-selective transaminase. The choice of enzyme is critical, and modern protein engineering techniques have been used to develop transaminases with improved substrate scope, stability, and activity towards non-natural substrates. nih.govuni-greifswald.de A landmark industrial example is the synthesis of the antidiabetic drug sitagliptin, where a highly engineered transaminase is used to convert a prochiral ketone into the desired chiral amine. nih.gov

A significant challenge in transaminase reactions is the unfavorable equilibrium. This can be overcome by using a large excess of the amine donor or by removing one of the byproducts. mdpi.com For example, when alanine (B10760859) is the amine donor, the pyruvate (B1213749) byproduct can be removed by a coupled enzyme system, such as pyruvate decarboxylase, which converts it to acetaldehyde (B116499) and CO2, thereby driving the reaction to completion. mdpi.com

Imine Reductases (IREDs) / Reductive Aminases (RedAms): These NADPH-dependent enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine source (like ammonia). whiterose.ac.uk This approach offers a theoretically quantitative yield, unlike the equilibrium-limited kinetic resolution performed by some transaminases. whiterose.ac.uk Reductive aminases from fungal species have been successfully applied to the synthesis of β-fluoro primary and secondary amines from α-fluoroacetophenones with high conversion and enantiomeric excess. whiterose.ac.uk

| Biocatalytic Method | Enzyme Class | Mechanism | Advantages |

| Asymmetric Synthesis | ω-Transaminase (ATA) | Transfer of an amino group from a donor to the ketone substrate. nih.gov | Direct conversion of ketone to chiral amine, high enantioselectivity. nih.govgoogle.com |

| Asymmetric Reductive Amination | Imine Reductase (IRED) / Reductive Aminase (RedAm) | In situ formation of an imine from the ketone and an amine, followed by NADPH-dependent asymmetric reduction. whiterose.ac.uk | High theoretical yield, avoids unfavorable equilibrium. whiterose.ac.uk |

Chemical Transformations and Reactivity of 1 Amino 1 3 Fluorophenyl Acetone

Derivatization Reactions Involving the Amino Group

The primary amino group in 1-Amino-1-(3-fluorophenyl)acetone is a potent nucleophile, making it susceptible to a variety of derivatization reactions. These transformations are fundamental for introducing new functional groups and building molecular complexity.

The nucleophilic nature of the primary amine readily allows for acylation, alkylation, and arylation reactions.

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. organic-chemistry.org For instance, reaction with an acyl chloride (R-COCl) in the presence of a base would yield an N-acyl derivative. This reaction is often used to protect the amino group or to introduce specific acyl moieties. A general and convenient method for such transformations involves the cross-coupling of aldehydes with acylimines, which are derived from sulfonylamides, providing access to a diverse range of α-amido ketones. organic-chemistry.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This process can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through reactions like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride (CH₃COCl) | N-(1-(3-fluorophenyl)-1-oxopropan-2-yl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | 1-(3-fluorophenyl)-1-(methylamino)acetone |

| Arylation | Phenyl bromide (C₆H₅Br) | 1-(3-fluorophenyl)-1-(phenylamino)acetone |

The carbonyl group of the ketone is electrophilic and undergoes condensation reactions with primary amines and their derivatives. youtube.comwikipedia.orglumenlearning.com

Imines (Schiff Bases): The reaction of the ketone in this compound with a primary amine (R-NH₂) under acid catalysis results in the formation of an imine, also known as a Schiff base. youtube.comlumenlearning.commasterorganicchemistry.com This is a reversible reaction where a molecule of water is eliminated. youtube.com The stability and reactivity of the resulting imine are influenced by the substituents on the nitrogen atom. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.org The reaction typically proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. scribd.com Oximes are crystalline solids and are useful for the characterization and purification of ketones. wikipedia.orgscribd.com A compound structurally related to the target molecule, (3-fluorophenyl)acetone, reacts with hydroxylamine to form (3-fluorophenyl)acetone oxime. chemicalbook.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. wikipedia.orgwikipedia.org This reaction is a reliable method for identifying aldehydes and ketones. wikipedia.org For example, acetone (B3395972) reacts with hydrazine to form acetone hydrazone. wikipedia.orgorgsyn.org Hydrazones are also key intermediates in reactions such as the Wolff-Kishner reduction. wikipedia.org

| Reagent | Product Class | General Structure |

| Primary Amine (R'NH₂) | Imine (Schiff Base) | R¹R²C=NR' |

| Hydroxylamine (NH₂OH) | Oxime | R¹R²C=NOH |

| Hydrazine (NH₂NH₂) | Hydrazone | R¹R²C=NNH₂ |

The presence of both an amino and a ketone group allows this compound to act as a precursor in cyclocondensation reactions to form a variety of heterocyclic compounds. beilstein-journals.org

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized through the cyclization of N-acylhydrazones, which can be derived from the ketone functionality. nih.gov Various methods involve the oxidative cyclization of N-acylhydrazones using reagents like chloramine-T or the direct condensation of hydrazides with ketones. nih.govorganic-chemistry.org For example, 1,3,4-oxadiazole (B1194373) derivatives with fluorophenyl rings have been synthesized and studied for their biological activity. researchgate.net

Pyrazoles: Pyrazoles can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.gov Alternatively, α-aminoketones can be precursors to intermediates like sydnones, which undergo 1,3-dipolar cycloaddition reactions with alkynes to yield pyrazoles. nih.gov For instance, 1-(2-fluorophenyl)pyrazoles have been synthesized from the corresponding sydnones, which were prepared from N-(2-fluorophenyl)glycine. nih.gov

Pyrimidines: The Pinner synthesis is a classic method for preparing pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com α-Aminoketones can be used in multicomponent reactions to form pyrimidines. For example, an efficient synthesis of pyrimidines involves the annulation of amidines, ketones, and a one-carbon source. organic-chemistry.org

Thioureas: While not a cyclocondensation product itself, the formation of a thiourea (B124793) derivative is a key step toward certain heterocycles. The primary amino group of this compound can react with isothiocyanates (R-NCS) or with reagents like carbon disulfide to form thioureas. organic-chemistry.org These thiourea derivatives can then undergo further cyclization reactions to produce sulfur-containing heterocycles like thiazoles or pyrimidinethiones. researchgate.net

Reactions of the Ketone Moiety

The ketone functional group offers a different set of reactive pathways, primarily centered on the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to carbon-carbon bond formation.

Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the ketone to form tertiary alcohols after acidic workup.

Aldol-Type Condensations: In the presence of a base or acid, the ketone can undergo condensation with other carbonyl-containing compounds. However, self-condensation is also possible due to the presence of α-hydrogens.

The protons on the methyl group (the α-carbon) adjacent to the ketone are acidic and can be removed by a base to form an enolate ion.

Enolate Formation: The formation of an enolate creates a new nucleophilic center at the α-carbon. This enolate is a key intermediate in many reactions.

α-Halogenation: The enolate can react with electrophilic halogen sources (e.g., Br₂) to introduce a halogen atom at the α-position. Direct amination of ketones has been achieved using N-bromosuccinimide (NBS), which can act as both a brominating agent and a nitrogen source. rsc.org

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide, leading to the extension of the carbon chain.

These reactions highlight the synthetic utility of the enolate derived from the ketone, allowing for functionalization at the α-carbon.

Transformations of the Fluorophenyl Ring

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the amino group is a strong activating, ortho-, para-directing substituent, while the fluorine atom is a deactivating, yet also ortho-, para-directing substituent. libretexts.orgwikipedia.orgbyjus.com The acetyl group is a deactivating, meta-directing group. cymitquimica.com The directing effects of these substituents on the aromatic ring of this compound are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH-CH(CO)CH₃ | 1 | Activating (if N lone pair is available) / Deactivating (if protonated) | ortho, para / meta |

| -F | 3 | Deactivating | ortho, para |

Due to the strong activating and directing influence of the amino group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it, which are positions 2, 4, and 6. However, the fluorine atom at position 3 deactivates the adjacent positions 2 and 4 through its inductive effect. Therefore, the most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the amino group, respectively, and are not sterically hindered. In strongly acidic media, the amino group will be protonated to form an anilinium ion, which is a strongly deactivating and meta-directing group. byjus.comunacademy.com In this case, the directing effects would be dominated by the fluorine and the protonated amino group, leading to substitution at positions meta to the anilinium group (position 5) and ortho/para to the fluorine (positions 2, 4, and 6), with position 5 being electronically favored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution and to avoid side reactions involving the amino and ketone functionalities.

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

The fluorine atom on the phenyl ring of this compound can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netchemistrysteps.com The success of this reaction is highly dependent on the electronic activation of the aromatic ring. For SNAr to occur, the ring must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

A study on the related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrated that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov The presence of the strongly electron-withdrawing nitro and pentafluorosulfanyl groups in this molecule facilitates the SNAr reaction. For this compound, conversion of the amino group to a strongly electron-withdrawing group, such as a nitro or diazonium group, would significantly enhance the feasibility of nucleophilic substitution of the fluorine atom.

Reductive and Oxidative Transformations

The α-amino ketone functionality in this compound presents opportunities for selective reduction and oxidation reactions.

Selective Reduction of the Carbonyl Group

The carbonyl group of the α-amino ketone can be selectively reduced to a secondary alcohol, yielding 1-amino-1-(3-fluorophenyl)propan-2-ol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereoselectivity of the reaction. wikipedia.orgwikipedia.org

Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, for substrates with multiple reducible functional groups, more selective reagents are often preferred. wikipedia.org Ammonia (B1221849) borane (B79455) (H₃NBH₃) in water has been shown to be a mild and chemoselective reagent for the reduction of aldehydes and ketones, tolerating other functional groups like esters, nitro, and cyano groups. researchgate.netrsc.org

The stereochemical outcome of the reduction can be controlled by using chiral reducing agents or catalysts, leading to the formation of specific diastereomers of the corresponding amino alcohol. wikipedia.org

Controlled Oxidation of the Amino or Alkyl Chains

The amino group and the methyl group of the acetone moiety are potential sites for controlled oxidation. The primary amino group can be oxidized to various functional groups, including imines, oximes, or, under more vigorous conditions, nitro groups. The selective oxidation of amino alcohols to amino carbonyl compounds has been achieved using catalytic systems such as 2-azaadamantane (B3153908) N-oxyl (AZADO) with a copper co-catalyst under aerobic conditions. elsevierpure.comresearchgate.netnih.gov The oxidation of primary amines to ketones has also been reported using reagents like benzoyl peroxide. researchgate.net

The methyl group of the acetone chain could potentially undergo oxidation. For instance, α-methylation of ketones is a known transformation, suggesting that the α-carbon can be functionalized. nih.gov However, selective oxidation of the methyl group in the presence of the amino group and the aromatic ring would require carefully chosen reaction conditions.

A notable oxidative transformation of ketones is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.orgyoutube.com In the case of this compound, this reaction could potentially lead to the formation of an ester by insertion of an oxygen atom between the carbonyl carbon and either the phenyl ring or the methyl group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of this rearrangement. Generally, the group that can better stabilize a positive charge will migrate preferentially.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgbyjus.commasterorganicchemistry.comorganicchemistrytutor.comyoutube.com The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. The stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents, determines the rate and regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr) typically follows an addition-elimination mechanism. chemistrysteps.comyoutube.com The reaction is initiated by the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. The subsequent elimination of the leaving group restores the aromatic system. The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. Recent studies have also proposed concerted SNAr mechanisms for certain systems. nih.gov

The Baeyer-Villiger oxidation involves the initial formation of a Criegee intermediate by the attack of a peroxyacid on the protonated carbonyl group. wikipedia.orgyoutube.comyoutube.com This is followed by a concerted migration of one of the alkyl or aryl groups to the adjacent oxygen atom, with the simultaneous departure of a carboxylate anion. The migratory aptitude of the substituents plays a key role in determining the product distribution.

Spectroscopic and Structural Characterization of 1 Amino 1 3 Fluorophenyl Acetone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Assignments and Conformational Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their electronic environments. For a related compound, 1-(4-Amino-3-fluorophenyl)ethanone, the aromatic protons typically appear in the range of δ 6.8–7.5 ppm, while the acetyl group protons are found around δ 2.5–2.7 ppm. These chemical shift values are influenced by the electron-withdrawing or -donating effects of the substituents on the phenyl ring. Conformational analysis, often aided by computational methods and specialized NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred spatial arrangement of the molecule.

Carbon (¹³C) NMR Chemical Shifts and Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In deuterated acetone (B3395972) (acetone-d6), the carbonyl carbon of the solvent itself appears as a singlet at approximately 206.3 ppm, while the methyl carbons show a characteristic septet pattern at around 29.9 ppm. researchgate.net For derivatives of 1-Amino-1-(3-fluorophenyl)acetone, the chemical shifts of the aromatic carbons are particularly informative. The carbon atom bonded to the fluorine atom exhibits a large coupling constant (JC-F) of around 250 Hz. rsc.org This distinct coupling is a key feature in identifying the position of the fluorine substituent on the phenyl ring.

Interactive Table: Representative ¹³C NMR Data for a Fluorinated Aromatic Compound Derivative in Acetone-d6 rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constant (JC-F, Hz) |

| C-F | 136.6 | 250 |

| C-F | 135.5 | 250 |

| Aromatic C | 131.0 | - |

| Aromatic C | 127.8 | - |

| Aromatic C | 124.6 | - |

| Aromatic C | 122.4 | - |

| Aromatic C | 122.0 | - |

| Aromatic C | 111.4 | - |

| Other C | 163.6 | - |

| Other C | 78.0 | - |

| Other C | 76.9 | - |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. researchgate.net For 1-(4-Amino-3-fluorophenyl)ethanone, the fluorine environment is detected at a chemical shift between δ -110 to -120 ppm. The precise chemical shift and any observed couplings can provide valuable information about the electronic environment surrounding the fluorine atom and its proximity to other atoms in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H single bonds. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. sdsu.edu

By combining the information from these 2D NMR experiments, a detailed and accurate structural elucidation of this compound and its derivatives can be achieved. researchgate.netscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a similar compound, 1-(4-Amino-3-fluorophenyl)ethanone, characteristic stretching frequencies include the amino group (NH₂) at approximately 3400 cm⁻¹ and the carbonyl group (C=O) of the ketone at around 1680 cm⁻¹. The presence of these distinct absorption bands in the IR spectrum provides strong evidence for the presence of these functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a compound with high accuracy. For 1-(4-Amino-3-fluorophenyl)ethanone, high-resolution MS confirms the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 154.07, corresponding to the molecular formula C₈H₈FNO. The fragmentation pattern observed in the mass spectrum can provide further clues about the structure of the molecule, as different bonds break under the high-energy conditions of the experiment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Although a crystal structure for this compound is not currently published, analysis of structurally related compounds can provide insights into the expected molecular geometry and packing. For instance, the crystallographic data for other amino-phenyl derivatives reveal key structural features that would likely be present in the title compound.

As an illustrative example, the crystallographic data for 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a complex molecule also containing an amino-substituted phenyl ring, has been determined. mdpi.com The molecule crystallizes in the triclinic space group P-1, with unit cell parameters that define the repeating unit of the crystal lattice. mdpi.com Such data allows for a complete reconstruction of the molecular and supramolecular structure.

Table 1: Illustrative Crystallographic Data for a Related Amino-Phenyl Compound

| Parameter | Value |

| Compound | 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7171 (4) |

| b (Å) | 10.9509 (5) |

| c (Å) | 19.5853 (9) |

| α (°) | 78.249 (2) |

| β (°) | 89.000 (2) |

| γ (°) | 70.054 (2) |

| Volume (ų) | 1717.88 (14) |

| Z | 4 |

Source: MDPI mdpi.com

For this compound, a crystallographic analysis would be expected to reveal the conformation of the acetonyl group relative to the fluorophenyl ring, as well as the geometry of the amino group. Intermolecular hydrogen bonding involving the amino and carbonyl groups would likely play a significant role in the crystal packing.

Vibrational Spectroscopy (Raman Spectroscopy)

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of a molecule. It is a valuable tool for identifying functional groups and elucidating molecular structure. A Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to its constituent functional groups.

While an experimental Raman spectrum for this compound is not available, the expected vibrational modes can be predicted based on the analysis of similar compounds, such as 1,3-diphenylacetone. nih.gov The key functional groups in this compound are the aromatic ring, the carbonyl group (ketone), the amino group, and the C-F bond.

Expected Raman Spectral Features:

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group would appear in the 2850-3000 cm⁻¹ range.

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching modes, typically in the 3300-3500 cm⁻¹ region. These bands can be broad due to hydrogen bonding.

C=O Stretching: A strong and sharp peak corresponding to the carbonyl stretch of the ketone is expected in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent substituents.

Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl ring typically give rise to a series of bands between 1400 and 1600 cm⁻¹.

C-F Stretching: A characteristic band for the C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹, though its intensity can vary.

Ring Breathing Modes: The "ring breathing" mode of the substituted benzene (B151609) ring, a collective vibration of the entire ring, would produce a sharp and often intense peak, the position of which is sensitive to the substitution pattern.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C=O Stretching | 1700 - 1725 |

| Aromatic C=C Stretching | 1400 - 1600 |

| C-F Stretching | 1000 - 1400 |

Note: These are predicted ranges based on the analysis of similar compounds and may vary in an experimental spectrum.

The analysis of the Raman spectrum of a structurally related compound, 1,3-diphenylacetone, has been performed using computational methods, providing a basis for the assignment of vibrational modes. nih.govresearchgate.net Such studies aid in the interpretation of experimental spectra and the understanding of the vibrational properties of complex molecules.

Analytical Methodologies for 1 Amino 1 3 Fluorophenyl Acetone

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 1-Amino-1-(3-fluorophenyl)acetone. By exploiting differences in the physical and chemical properties of the analyte and potential impurities, chromatographic methods provide a means for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

A typical HPLC method would utilize a reversed-phase column, such as an octadecylsilane (B103800) (C18) column, which is effective for separating moderately polar compounds. unodc.org The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components. fda.gov.twaminer.org

Since this compound possesses a chiral center, enantioselective HPLC methods could be developed to separate its enantiomers. This is crucial as enantiomers can exhibit different biological activities. Chiral separation can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. nih.govmdpi.comsemanticscholar.orgresearchgate.net Polysaccharide-based CSPs are commonly used for the enantioseparation of cathinone (B1664624) derivatives. semanticscholar.org

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amino and keto groups in this compound, which can lead to poor peak shape and thermal degradation, derivatization is often a necessary step prior to GC analysis. sigmaaldrich.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. A common approach for aminoketones is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com Another option is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA).

Once derivatized, the compound can be separated on a capillary column with a non-polar or medium-polarity stationary phase. The retention time of the derivatized analyte provides qualitative information, while the peak area allows for quantification.

Table 2: Illustrative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative monitoring of chemical reactions. libretexts.orgresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. youtube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which is a mixture of solvents. The choice of mobile phase is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

After development, the separated spots can be visualized under UV light (due to the aromatic ring) or by staining with a chemical reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot. The relative positions of the spots (Rf values) for the reactant and product indicate the progress of the reaction. libretexts.org

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a high degree of selectivity and sensitivity for both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. fda.gov.twnih.govnih.gov This technique is highly suitable for the analysis of this compound as it does not require the analyte to be volatile or thermally stable. oup.com

After separation on an HPLC column as described in section 6.1.1, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used for aminoketones, which generates protonated molecules [M+H]+ in positive ion mode.

For structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In this mode, the protonated molecule is selected and fragmented, producing a characteristic fragmentation pattern that can be used for unambiguous identification. aminer.orgnih.gov Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. oup.com

Table 3: Representative LC-MS Parameters for this compound

| Parameter | Value |

| Chromatography | As per Table 1 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| MS Mode | Full Scan (for identification) and MRM (for quantification) |

| Example MRM Transition | To be determined empirically |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. nih.govoup.com As with GC-FID, derivatization of this compound is generally required. sigmaaldrich.com

Following separation in the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern serves as a "chemical fingerprint," allowing for the identification of the compound by comparison with a spectral library or through interpretation of the fragmentation pathways. nih.gov

GC-MS is a highly reliable method for the confirmation of identity and can also be used for quantification, particularly when an appropriate internal standard is used.

Chiral Analysis and Enantiomeric Purity Determination

The presence of a stereocenter in this compound necessitates the use of chiral analytical techniques to separate and quantify its enantiomers. The development and application of such methods are crucial for understanding the stereospecific properties and behavior of the compound.

Chiral High-Performance Liquid Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The choice of the appropriate CSP is a critical factor for successful enantiomeric resolution. For primary amines and amino acid-like structures such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. yakhak.org These CSPs, often coated or covalently bonded to a silica support, provide a chiral environment through their complex three-dimensional structures, which include grooves and cavities that can preferentially bind one enantiomer over the other.

Another successful class of CSPs for the direct analysis of underivatized amino compounds are those based on macrocyclic glycopeptides, such as teicoplanin and vancomycin. sigmaaldrich.comresearchgate.net These stationary phases are particularly advantageous as they are compatible with a wide range of mobile phases, including aqueous and organic solvents, making them suitable for separating polar and ionic analytes. sigmaaldrich.com The retention mechanism on these columns is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and steric hindrance.

The mobile phase composition, including the type and concentration of the organic modifier (e.g., isopropanol, acetonitrile) and any additives, plays a crucial role in achieving optimal separation. yakhak.org For instance, in the analysis of amino acids on teicoplanin-based CSPs, a "U-shaped" retention profile has been observed where retention first decreases and then increases with increasing organic modifier concentration. sigmaaldrich.com

Table 1: Representative Chiral HPLC Conditions for the Analysis of Chiral Amines

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table presents typical starting conditions for the chiral HPLC analysis of a primary amine. Optimization for this compound would be required.

Chiral Derivatization Strategies Coupled with Mass Spectrometry

An alternative to direct chiral separation on a CSP is the use of chiral derivatization agents (CDAs). In this indirect approach, the enantiomers of this compound are reacted with a chiral reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral chromatographic column, often coupled with mass spectrometry (MS) for sensitive and selective detection. nih.govmdpi.com

A variety of CDAs are available for the derivatization of primary amines. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs are widely used for the analysis of amino acids and other primary amines. nih.govrsc.org The reaction of the amine group of the analyte with the CDA results in the formation of diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.gov

Other effective CDAs include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and trifluoroacetyl-L-prolyl chloride (L-TPC). researchgate.netnih.gov The choice of CDA depends on factors such as the reactivity of the analyte, the stability of the resulting diastereomers, and the desired detection method.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for the identification and quantification of the diastereomers even in complex matrices. researchgate.net The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to further enhance specificity.

Table 2: Common Chiral Derivatization Agents for Primary Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Primary and Secondary Amines |

| Trifluoroacetyl-L-prolyl chloride | L-TPC | Primary and Secondary Amines |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary Amine |

Ion Mobility Mass Spectrometry for Stereoisomer Discrimination

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that can be coupled with mass spectrometry to differentiate isomers, including enantiomers. biorxiv.org IMS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its collision cross-section (CCS).

For the direct discrimination of enantiomers by IMS, which have identical mass-to-charge ratios, a chiral selector is typically introduced into the system. This can be achieved by forming non-covalent diastereomeric complexes with a chiral molecule in the gas phase or by chiral derivatization prior to analysis. rsc.orgnih.gov

In the context of this compound, derivatization with a chiral reagent like FLEC or FDAA would produce diastereomers that, due to their different three-dimensional structures, would exhibit different drift times in the IMS cell. rsc.orgnih.gov This allows for their separation and subsequent detection by the mass spectrometer.

High-resolution IMS techniques, such as trapped ion mobility spectrometry (TIMS) and differential mobility spectrometry (DMS), offer enhanced resolving power for the separation of closely related isomers. rsc.orgnih.gov These advanced IMS methods can provide baseline separation of diastereomeric derivatives, enabling accurate determination of enantiomeric ratios in a very short timeframe, often on the order of milliseconds to minutes. biorxiv.orgresearchgate.net

Table 3: Principles of Chiral Discrimination by IMS-MS

| Method | Principle |

| Chiral Derivatization | Enantiomers are converted into diastereomers with different shapes and sizes, leading to different drift times. |

| Non-covalent Complexation | Enantiomers form diastereomeric complexes with a chiral selector in the gas phase, resulting in distinct drift times. |

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Versatile Chiral Building Block

The chirality of 1-Amino-1-(3-fluorophenyl)acetone is a pivotal aspect of its utility in asymmetric synthesis. As a chiral building block, it provides a pre-existing stereocenter that can be transferred to a target molecule, thereby controlling its three-dimensional arrangement. This is particularly crucial in the synthesis of pharmaceuticals and agrochemicals, where the biological activity is often dependent on a specific stereoisomer.

The presence of the amino and keto functionalities allows for a variety of stereoselective reactions. For instance, the amino group can be protected and the ketone can be reduced to an alcohol, creating a chiral amino alcohol. This resulting scaffold is a common motif in many biologically active compounds. The fluorophenyl group also influences the reactivity and selectivity of these transformations through its electronic effects.

Role in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of more elaborate organic structures. Its ability to undergo a range of chemical reactions makes it a valuable starting material for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

For example, the amino and ketone groups can participate in condensation reactions with various reagents to form five- or six-membered rings. The fluorine atom on the phenyl ring can also be exploited for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of complexity to the synthesized molecules.

Precursor for Advanced Functional Materials

The application of this compound extends beyond traditional organic synthesis into the realm of materials chemistry. Its structural motifs are valuable for the design and synthesis of advanced functional materials with specific optical, electronic, or thermal properties.

The fluorinated phenyl group is of particular interest in this context. The incorporation of fluorine into organic materials can enhance their thermal stability, chemical resistance, and lipophilicity. Furthermore, the presence of the chiral center can lead to the development of chiral polymers and materials with unique chiroptical properties, which have potential applications in areas such as enantioselective separations and nonlinear optics.

Development of Novel Reagents and Ligands for Catalysis

The structural framework of this compound is well-suited for the development of novel reagents and ligands for asymmetric catalysis. The amino group can be readily modified to create a wide array of chiral ligands that can coordinate with metal centers to form highly efficient and selective catalysts.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is steering the synthesis of β-aminoketones away from traditional methods that often rely on harsh conditions and hazardous reagents. rsc.orgunibo.it Future research will prioritize the development of environmentally benign and economically viable synthetic protocols.

A primary area of focus is the adoption of biocatalysis. Enzymes, such as α-oxoamine synthases, offer a pathway to stereospecifically generate α-amino ketones in a single step from common amino acids, eliminating the need for protecting groups and superstoichiometric alkylating agents. nih.govnih.gov The α-oxoamine synthase (AOS) family of pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyzes stereospecific carbon-carbon bond formation, presenting a powerful tool for green synthesis. nih.gov Similarly, chemoenzymatic cascades are being developed for the asymmetric synthesis of chiral fluorinated amino acids, which are structurally related to the target compound. acs.org These methods utilize cost-effective starting materials and mild reaction conditions, offering a simplified and efficient route to valuable fluorine-containing molecules. acs.org

Another promising trend is the use of non-toxic, biodegradable, and renewable catalysts. researchgate.net Research into catalysts like saccharose, which can activate carbonyl groups via hydrogen bonding for Mannich-type reactions, exemplifies this approach. researchgate.net The use of water as a reaction medium is also a major goal in green peptide chemistry, with the development of water-compatible protecting groups enabling synthesis under aqueous conditions. nih.gov These green protocols often result in high yields, shorter reaction times, and simpler work-up procedures, aligning with the core principles of sustainable chemistry. researchgate.netresearchgate.net

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research |

| Biocatalysis (e.g., α-oxoamine synthases) | Employs enzymes for stereospecific C-C bond formation. | Single-step synthesis, no protecting groups, high stereoselectivity. | nih.govnih.govmdpi.com |

| Chemoenzymatic Cascades | Combines chemical and enzymatic steps in a one-pot process. | Uses inexpensive starting materials, mild conditions, high enantiomeric purity. | acs.orgvalpo.edu |

| Green Catalysts (e.g., Saccharose, Water) | Utilizes non-toxic, renewable catalysts and solvents. | Environmentally benign, simple methodology, high atom economy. | researchgate.netnih.gov |

| Nanocatalysis | Employs nanocatalysts (e.g., magnetic nanoparticles) for Mannich reactions. | High efficiency, easy catalyst separation and recyclability, mild reaction conditions (room temp). | rsc.orgnih.gov |

Exploration of Novel Catalytic Transformations Involving the Compound

The unique structural motif of 1-Amino-1-(3-fluorophenyl)acetone, combining a ketone, an amine, and a fluorinated aromatic ring, makes it a versatile building block for novel catalytic transformations. Future research will likely explore its use in a variety of catalytic systems to generate complex and high-value molecules.

A significant area of development is in aminocatalysis, where chiral primary amines are used to catalyze enantioselective α-functionalizations of carbonyl compounds. acs.org While challenges exist with α-branched ketones due to steric hindrance impeding iminium/enamine formation, the development of bioinspired chiral primary amine catalysts is expanding the scope of these reactions. acs.org The compound could serve as a precursor or a substrate in such transformations, leading to the synthesis of enantiopure α-tertiary and quaternary ketones.

Furthermore, the fluorine atom imparts unique properties that can be exploited in catalysis. nih.gov The development of catalytic asymmetric mono-fluorination of α-keto esters to produce optically active β-fluoro-α-amino acid derivatives highlights the interest in creating chiral fluorinated molecules. nih.gov Palladium-catalyzed fluorination of aryl triflates and other metal-catalyzed processes are expanding the toolkit for creating C-F bonds. researchgate.netmdpi.com Research may focus on using the existing fluoro-substituent on this compound to direct or influence other catalytic reactions on the molecule, or the compound itself could be a substrate for further selective fluorination. acs.org

| Catalytic Transformation | Description | Potential Outcome | Relevant Research |

| Asymmetric Aminocatalysis | Use of chiral primary amines to catalyze reactions via enamine/iminium intermediates. | Access to enantiopure α-tertiary and quaternary ketones. | acs.org |

| Enantioselective Alkylation | Catalytic alkylation of ketimines derived from the compound. | Synthesis of optically active quaternary α-amino acids. | nih.gov |

| Asymmetric Mono-fluorination | Introduction of a fluorine atom stereoselectively using a chiral catalyst. | Creation of optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives. | nih.gov |

| Metal-Catalyzed Cross-Coupling | Using the compound as a building block in reactions catalyzed by transition metals (e.g., Pd, Cu, Ni). | Formation of new C-C and C-N bonds to build molecular complexity. | rsc.orgrsc.org |

Advanced Characterization Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The future of chemical synthesis for compounds like this compound will increasingly rely on a synergistic combination of advanced experimental and computational techniques for mechanistic elucidation.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. nih.gov DFT calculations can be used to rationalize reaction pathways, predict the stereoselectivity of catalytic reactions, and study transition states. acs.orgnih.govnih.gov For instance, computational studies can help delineate the origins of stereoselectivity in aminocatalysis or model the concerted SNAr-like pathway in the activation of C-F bonds. acs.orgnih.gov

Experimentally, the use of advanced spectroscopic techniques is on the rise. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are fundamental for characterizing intermediates and products. connectjournals.com Specifically for fluorinated compounds, ¹⁹F NMR is a powerful tool. nih.govacs.org Combining experimental ¹⁹F NMR with computational predictions of chemical shifts allows for the identification and quantification of fluorinated products, even without authentic standards. nih.govacs.org In-situ monitoring of reactions provides real-time data on reaction kinetics and the formation of transient species, offering a more complete picture of the reaction pathway. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a major technological advancement in chemical synthesis. europa.eu This approach is particularly advantageous for the synthesis of fluorinated compounds, where reactions can be highly exothermic and involve hazardous reagents. researchgate.netbeilstein-journals.org

Flow microreactors offer superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. beilstein-journals.orgresearchgate.net This leads to enhanced safety, extremely fast mixing, efficient heat transfer, and often, higher yields and selectivity compared to batch reactors. researchgate.netbeilstein-journals.org The synthesis of β-aminoketones and fluorinated amino acids has been successfully translated to continuous flow processes, demonstrating increased efficiency, safety, and scalability. nih.govresearchgate.netfu-berlin.deresearchgate.net This technology enables the safe handling of reagents like diethylaminosulfur trifluoride (DAST) and even elemental fluorine, which are difficult to manage in conventional batch setups. researchgate.netbeilstein-journals.orgdurham.ac.uk

Looking forward, the integration of flow chemistry with automated synthesis platforms is a key trend. americanpeptidesociety.org These platforms, like SRI Biosciences' SynFini™, leverage artificial intelligence and robotics to accelerate the entire discovery cycle, from designing synthetic routes to producing and testing molecules. youtube.com Automated systems can perform multi-step syntheses, including the coupling and purification steps required for peptide synthesis, in a continuous and unattended manner. americanpeptidesociety.orgnih.govdurham.ac.uk This "idea-to-molecule" approach dramatically reduces development time, minimizes human error, and allows for high-throughput screening of reaction conditions, ultimately accelerating the pace of chemical innovation. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-1-(3-fluorophenyl)acetone, and how can regioselectivity challenges be addressed?

- Methodology : Friedel-Crafts acylation is a common approach for aryl ketone synthesis, using aluminum chloride (AlCl₃) as a Lewis acid catalyst. For regioselectivity in fluorinated substrates, substituent positioning on the aromatic ring can be controlled via directing groups or steric effects. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H/C NMR to confirm regiochemical outcomes .

- Data Validation : Compare spectroscopic data (e.g., F NMR chemical shifts) with reference compounds in databases like NIST Chemistry WebBook to verify purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography resolves 3D molecular conformation, as demonstrated in structurally analogous fluorophenyl ketones (e.g., bond angles and dihedral angles reported in Acta Crystallographica studies) .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- Vibrational spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and NH₂ bending modes at ~1600 cm⁻¹) .

Q. How can researchers ensure safe handling of this compound in the laboratory?

- Methodology : Use fume hoods for volatile intermediates, wear nitrile gloves, and store the compound in airtight containers under inert gas (N₂/Ar). Refer to safety protocols in chemical handling guidelines, such as those emphasizing PPE and spill containment .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects of the 3-fluorophenyl group on charge distribution. Compare calculated activation energies for amide formation or ring-opening reactions with experimental kinetic data .

- Case Study : In analogous fluorinated ketones, electron-withdrawing fluorine atoms increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodology :

- Controlled experiments : Measure solubility in DMSO, methanol, and water at 25°C using gravimetric analysis.

- Data reconciliation : Cross-reference results with peer-reviewed studies (e.g., PubChem/NIST) to identify outliers caused by impurities or solvent polarity variations .

- Example : Discrepancies in DMSO solubility may arise from hygroscopic solvent absorption; use Karl Fischer titration to quantify water content .

Q. What mechanistic pathways explain byproduct formation during the synthesis of this compound?

- Methodology :

- HPLC-MS identifies byproducts (e.g., dimerized amines or oxidation products).

- Propose mechanisms : Fluorine’s electron-withdrawing effect may destabilize intermediates, leading to competitive pathways. For example, over-reduction of the ketone group could yield secondary alcohols .

Q. How does the crystal packing of this compound influence its physicochemical stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products